
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-
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Description
Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, also known as Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)-, is a useful research compound. Its molecular formula is C18H24N4 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
The exact mass of the compound Piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry
Piperazine derivatives are extensively studied for their pharmacological properties. The compound in focus has shown promise as:
- Antimicrobial Agent : Studies have demonstrated that piperazine derivatives exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . This property is crucial for developing new antibiotics amid rising resistance to existing drugs.
- CNS Activity : The structural similarity of piperazine to known psychoactive compounds suggests potential applications in treating central nervous system disorders. Research indicates that derivatives can influence neurotransmitter systems, making them candidates for further investigation in neuropharmacology .
- Anti-cancer Properties : Compounds derived from piperazine have been linked to anti-cancer activities through mechanisms such as apoptosis induction in cancer cells. Their ability to interact with specific cellular targets makes them valuable in cancer research .
Agricultural Applications
In agriculture, piperazine derivatives are explored for their efficacy as:
- Pesticides : Certain derivatives demonstrate insecticidal properties, offering alternatives to traditional pesticides. Their effectiveness against pests while being less harmful to beneficial insects is a significant advantage .
- Herbicides : The potential use of piperazine compounds as herbicides is under investigation, focusing on their ability to inhibit plant growth selectively .
Synthesis and Derivatives
The synthesis of piperazine, 1,4-bis(2-(2-pyridyl)ethyl)- typically involves multi-step processes that enable the functionalization of the piperazine ring. Various methods include:
- Nucleophilic Substitution Reactions : The nitrogen atoms in the piperazine ring can engage in nucleophilic substitutions, leading to diverse functional groups attached to the core structure .
- Microwave-Assisted Synthesis : Innovative synthesis techniques such as microwave-assisted reactions have been employed to enhance yield and reduce reaction times for producing piperazine derivatives .
Case Study 1: Antimicrobial Activity
A study conducted on a series of piperazine derivatives revealed that modifications at the pyridyl positions significantly enhanced their antimicrobial efficacy. The most potent derivative exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: CNS Effects
Research involving behavioral assays on rodent models indicated that certain piperazine derivatives could reduce anxiety-like behaviors, suggesting a potential application in treating anxiety disorders .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing piperazine derivatives with pyridyl substituents, and how can reaction conditions be optimized?
Piperazine derivatives with pyridyl groups are typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Schiff base formation : Reacting 1,4-bis(3-aminopropyl)piperazine with aldehydes (e.g., 4-methoxy-benzaldehyde) in methanol under reflux yields stable Schiff bases, characterized by IR, NMR, and X-ray diffraction .
- Nucleophilic substitution : Introducing pyridyl groups via reactions with halogenated pyridines, using polar aprotic solvents (e.g., DMF) and bases (e.g., K₂CO₃) to enhance reactivity .
Optimization : Key factors include solvent polarity, reaction time, and molar ratios. For instance, ethanol/water mixtures improve yields in Schiff base synthesis, while excess pyridyl halide (1.2–1.5 eq.) ensures complete substitution .
Q. How can spectroscopic techniques resolve structural ambiguities in piperazine derivatives?
- 1H/13C NMR : Assign signals for piperazine protons (δ 2.5–3.5 ppm) and pyridyl aromatic protons (δ 7.0–8.5 ppm). Coupling patterns distinguish equatorial/axial conformers .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formulas. For example, exact mass analysis (e.g., 310.2845 Da) distinguishes regioisomers .
- X-ray crystallography : Resolves spatial arrangements, such as chair conformations of the piperazine ring and torsion angles between pyridyl substituents .
Q. What are the preliminary biological applications of pyridyl-functionalized piperazines?
These compounds are explored as:
- Antimicrobial agents : Schiff base derivatives show activity against E. coli and S. aureus via membrane disruption, validated by MIC assays .
- Fluorescent probes : Extended π-conjugation in tetrazine-pyridyl systems enables applications in bioimaging, with emission wavelengths tunable via substituent modification .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 1,4-bis(2-(2-pyridyl)ethyl)piperazine in coordination chemistry?
- Steric effects : Bulky pyridyl groups hinder axial coordination, favoring equatorial binding to metal centers (e.g., Cu²⁺ or Zn²⁺), as shown in crystallographic studies .
- Electronic effects : Pyridyl nitrogen lone pairs enhance chelation stability. DFT calculations reveal higher binding affinity for electron-deficient metals (e.g., Fe³⁺ vs. Mg²⁺) .
Experimental design : Use UV-Vis titration and cyclic voltammetry to quantify binding constants (log K) and redox behavior.
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be reconciled in structural studies?
- Case study : Discrepancies in proton environments may arise from dynamic equilibria (e.g., chair flipping in solution vs. fixed conformations in crystals). Use variable-temperature NMR to detect conformational flexibility .
- Validation : Cross-validate with computational methods (e.g., molecular dynamics simulations) to correlate solution-state dynamics with solid-state structures .
Q. What strategies address low yields in multi-step syntheses of piperazine derivatives?
- Intermediate purification : Use column chromatography (silica gel, EtOAc/hexane gradients) to isolate key intermediates .
- Catalytic optimization : Employ Pd/C or Ni catalysts for C–N coupling steps, improving yields from <50% to >80% .
- Byproduct analysis : LC-MS identifies side products (e.g., over-alkylated species), guiding stoichiometric adjustments .
Q. How do piperazine-pyridyl derivatives interact with biological macromolecules, and what methodologies validate these interactions?
- DNA intercalation : Molecular docking reveals π-alkyl interactions between pyridyl groups and DNA base pairs (e.g., binding energy ≈ −8.5 kcal/mol for adenine-thymine regions) .
- Protein binding : Surface plasmon resonance (SPR) quantifies affinity (e.g., KD = 1.2 µM for kinase inhibition) .
Validation : Circular dichroism (CD) spectroscopy detects conformational changes in DNA/proteins upon ligand binding .
Q. Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activities of structurally similar piperazine derivatives?
- Case example : A derivative may show antibacterial activity in one study but not another. Factors to assess:
- Assay conditions : Variations in bacterial strains (e.g., ATCC vs. clinical isolates) or culture media (e.g., Mueller-Hinton vs. LB agar) .
- Compound purity : HPLC purity ≥95% minimizes false positives from impurities .
- Structural nuances : Minor substituent changes (e.g., –OCH₃ vs. –NO₂) drastically alter hydrophobicity and membrane permeability .
Q. Why do computational predictions of ligand-receptor binding sometimes conflict with experimental data?
- Limitations of docking algorithms : Static models ignore protein flexibility. Use molecular dynamics (MD) simulations to account for induced-fit binding .
- Solvent effects : Implicit solvent models in docking may underestimate desolvation penalties. Compare with explicit solvent MD .
Q. Methodological Tables
Table 1. Key Characterization Techniques for Piperazine Derivatives
Table 2. Optimization Parameters in Piperazine Synthesis
Parameter | Optimal Range | Impact on Yield | Reference |
---|---|---|---|
Solvent polarity | DMF > EtOH > H₂O | +30% | |
Reaction time | 12–24 hr (reflux) | +25% | |
Catalyst loading | 5 mol% Pd/C | +40% |
Properties
CAS No. |
14549-75-8 |
---|---|
Molecular Formula |
C18H24N4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,4-bis(2-pyridin-2-ylethyl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-3-9-19-17(5-1)7-11-21-13-15-22(16-14-21)12-8-18-6-2-4-10-20-18/h1-6,9-10H,7-8,11-16H2 |
InChI Key |
YYDFKVCSEPWSPE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=N2)CCC3=CC=CC=N3 |
Key on ui other cas no. |
14549-75-8 |
Synonyms |
1,4-Bis[2-(2-pyridyl)ethyl]piperazine |
Origin of Product |
United States |
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